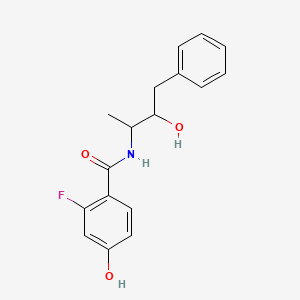![molecular formula C16H19FN2O3 B7642384 (6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone](/img/structure/B7642384.png)
(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone, also known as AZD-9272, is a novel small molecule inhibitor that has shown potential for the treatment of various diseases. AZD-9272 belongs to the class of drugs called azetidinones, which are known for their anti-inflammatory and anti-tumor properties.
作用機序
The mechanism of action of (6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone involves the inhibition of a key enzyme called phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, this compound increases the levels of cAMP, which leads to the activation of protein kinase A (PKA). PKA is involved in the regulation of various cellular processes, including cell growth, differentiation, and inflammation. The inhibition of PDE4 by this compound has been shown to reduce the production of pro-inflammatory cytokines and promote the apoptosis of tumor cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in preclinical models. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues. In animal models of cancer, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. These effects are mediated through the inhibition of PDE4 and the activation of PKA.
実験室実験の利点と制限
One of the main advantages of using (6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone in lab experiments is its specificity for PDE4. Unlike other PDE inhibitors, this compound selectively inhibits PDE4 and does not affect other PDE isoforms. This specificity allows for the precise modulation of cAMP signaling and reduces the risk of off-target effects. However, one limitation of using this compound in lab experiments is its solubility. This compound has low solubility in water and requires the use of organic solvents for administration. This can make it challenging to administer the compound in vivo and may limit its use in certain experiments.
将来の方向性
There are several future directions for the development and application of (6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has been shown to modulate the immune response and reduce inflammation, which could be beneficial in these diseases. Another potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of tumor cells and induce apoptosis, which could be beneficial in the treatment of various types of cancer. Further research is needed to explore the full potential of this compound in these and other diseases.
合成法
The synthesis of (6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone involves several steps, starting from the reaction of 6-fluoroindole with 2-(2-chloroethoxy)ethanol in the presence of a base to form 6-fluoro-1-(2-hydroxyethyl)indole. This intermediate is then reacted with 3-(3-methoxypropoxy)azetidin-1-amine in the presence of a coupling reagent to form the final product, this compound. The synthesis of this compound has been reported in several research papers, and the yield and purity of the compound have been optimized through various methods.
科学的研究の応用
(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone has shown potential for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the growth of tumor cells and reduce inflammation in animal models. This compound has also been shown to modulate the immune response and reduce the production of pro-inflammatory cytokines. These findings suggest that this compound may have therapeutic potential for the treatment of cancer and inflammatory diseases.
特性
IUPAC Name |
(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-21-5-2-6-22-12-9-19(10-12)16(20)14-8-18-15-7-11(17)3-4-13(14)15/h3-4,7-8,12,18H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFKOEOCQDWZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CN(C1)C(=O)C2=CNC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

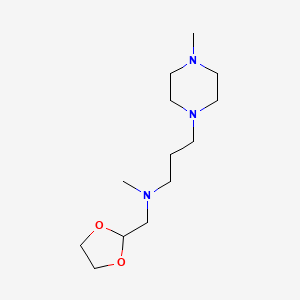
![8-[3-(3-Fluorophenyl)propyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7642306.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7642310.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7642324.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)
![2-fluoro-N-[3-fluoro-4-(oxolan-2-ylmethylamino)phenyl]-4-hydroxybenzamide](/img/structure/B7642333.png)
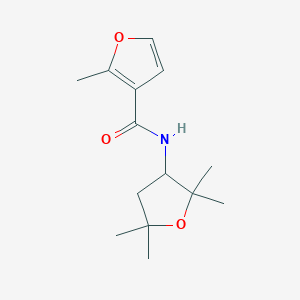
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]ethanone](/img/structure/B7642360.png)
![N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B7642366.png)
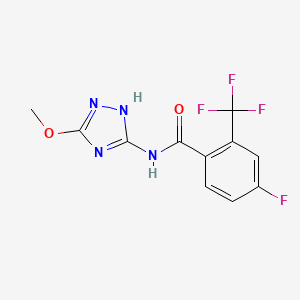
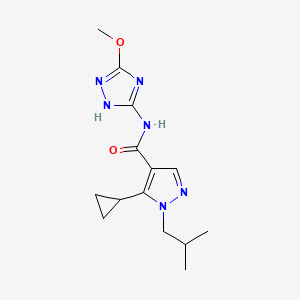
![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-[2-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7642399.png)
![N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide](/img/structure/B7642402.png)
